molecular formula C17H14Cl2N2O3 B4198823 1-(2,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

1-(2,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B4198823
M. Wt: 365.2 g/mol
InChI Key: BNDFZFQVCSPYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique chemical structure It contains a dichlorophenyl group, a methoxyphenyl group, and a pyrrolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: This step often involves a substitution reaction where a dichlorophenyl group is introduced to the pyrrolidinedione core.

    Attachment of the Methoxyphenyl Group: This can be done through an amination reaction where the methoxyphenyl group is attached to the nitrogen atom of the pyrrolidinedione core.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include catalysts and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorophenyl)-3-[(4-hydroxyphenyl)amino]-2,5-pyrrolidinedione
  • 1-(2,4-dichlorophenyl)-3-[(4-aminophenyl)amino]-2,5-pyrrolidinedione

Uniqueness

1-(2,4-Dichlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(4-methoxyanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O3/c1-24-12-5-3-11(4-6-12)20-14-9-16(22)21(17(14)23)15-7-2-10(18)8-13(15)19/h2-8,14,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDFZFQVCSPYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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